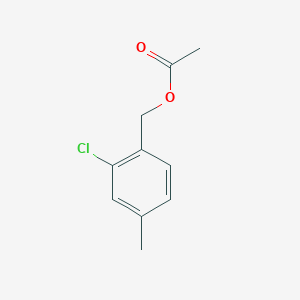
(2-Chloro-4-methylphenyl)methyl acetate
Description
(2-Chloro-4-methylphenyl)methyl acetate is an organic ester featuring a 2-chloro-4-methylphenyl group attached to a methyl acetate moiety. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented. These compounds are typically synthesized via palladium- or nickel-catalyzed cross-coupling reactions (e.g., Kumada, Suzuki, or α-arylation) and serve as intermediates in pharmaceutical and materials science research .
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
(2-chloro-4-methylphenyl)methyl acetate |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-9(10(11)5-7)6-13-8(2)12/h3-5H,6H2,1-2H3 |
Clé InChI |
GWAFOHDRAYRWLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)COC(=O)C)Cl |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
(a) 4-Chloro-2-methylphenyl Acetate ()
- Structure : The chloro and methyl groups are swapped (4-chloro vs. 2-chloro).
- Synthesis: Similar methods (e.g., esterification of phenol derivatives) but differing regioselectivity.
- Properties : Positional isomerism affects polarity and boiling points. For example, (2-chloro-4-methylphenyl) derivatives may exhibit lower symmetry, leading to altered crystallization behavior compared to 4-chloro-2-methyl analogs.
(b) Methyl 4-Chlorophenylacetate ()
- Structure : Acetate group is attached to a methylene bridge (–CH2–) rather than directly to the aromatic ring.
(c) Methyl 2-[4-(Chloromethyl)phenyl]acetate ()
- Structure : Contains a chloromethyl (–CH2Cl) substituent on the phenyl ring.
- Applications : The chloromethyl group enables nucleophilic substitution, making it a versatile intermediate for further functionalization, unlike the chloro-methylphenyl ester.
Functional Group Variations
(a) Ketone Derivatives (–4, 7, 9–10)
- Examples :
- Comparison :
(b) Ether Derivatives ()
- Example : 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride
- Comparison : Ethers exhibit lower reactivity toward hydrolysis compared to esters. The piperidine moiety introduces basicity, enabling salt formation (e.g., hydrochloride).
Spectroscopic and Analytical Data
(a) NMR Trends
- Aromatic Protons :
- Methylene Groups: 1a (): Enone methylene at δ 4.37 (s, 2H).
(b) HRMS Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


